molecular formula C28H24O4 B1365609 2,3,4-Tribenzyloxybenzaldehyde

2,3,4-Tribenzyloxybenzaldehyde

Cat. No.: B1365609
M. Wt: 424.5 g/mol
InChI Key: JKIQPWKJTFHYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tribenzyloxybenzaldehyde is a useful research compound. Its molecular formula is C28H24O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

2,3,4-tris(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C28H24O4/c29-18-25-16-17-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2

InChI Key

JKIQPWKJTFHYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Kolonits, P. et al., Acta Chim. Hung. 113:367 (1983). POCl3 (155 mL, 1.66 mol) was slowly added to N-methylformanilide (175 mL, 1.4 mol) at room temperature under Ar which resulted in formation of a yellow solid. After 2 h, the solid was treated with a solution of 1,2,3-tribenzyloxybenzene 8 (20 g, 51 mmol) in anhydrous DMF (40 mL) and heated to 60° C. After 3 h, the resulting crimson solution was cooled to room temperature and then poured into ice water (3 L) with vigorous stirring for 12 h. The resulting brown precipitate was filtered, washed with hexanes (3×100 mL) and finally recrystallized from MeOH to afford 10 (19.8 g, 93%) as a white powder. mp 73-74° C. 1H NMR (CDCl3): δ10.11 (s, 1 H), 7.57 (d, J=9 Hz, 1 H), 7.44-7.28 (m, 15 H), 6.83 (d, J=9 Hz, 1 H), 5.21(s, 2 H), 5.16 (s, 2 H), 5.08 (s, 2 H); 13C NMR (CDCl3): δ188.8, 158.5, 155.9, 141.1, 136.9, 136.2, 135.8, 128.6, 128.5 (2), 128.3 (2) 128.2, 127.5, 124.0, 109.1, 76.8, 75.5, 70.9. Anal. Calcd for C28H24O4: C, 79.22; H, 5.70. Found: C, 79.17; H, 5.80. HRMS (FAB) calcd for C28H24O4 (M+H+): 424.1675. Found: 424.1669.
Name
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Yield
93%

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